3-Phenylquinoxaline 1-oxide
CAS No.: 10129-97-2
Cat. No.: VC21244896
Molecular Formula: C14H10N2O
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10129-97-2 |
|---|---|
| Molecular Formula | C14H10N2O |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 1-oxido-3-phenylquinoxalin-1-ium |
| Standard InChI | InChI=1S/C14H10N2O/c17-16-10-13(11-6-2-1-3-7-11)15-12-8-4-5-9-14(12)16/h1-10H |
| Standard InChI Key | RPWCQJDGKGFSIW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2)[O-] |
Introduction
Structural Characteristics and Properties
Molecular Architecture
3-Phenylquinoxaline 1-oxide features a distinct molecular architecture where a phenyl group is attached at position 3 of the quinoxaline core, while an oxygen atom is bound to the nitrogen at position 1. This creates an asymmetric electronic distribution that distinguishes it from related compounds such as 2,3-diphenylquinoxaline derivatives that have been more extensively studied . The mono-substitution pattern at position 3 creates a unique electronic environment that would be expected to influence the compound's reactivity, binding properties, and biological activities.
Physicochemical Properties
Based on the general properties of quinoxaline N-oxides, 3-Phenylquinoxaline 1-oxide would be expected to exhibit specific physicochemical characteristics that differentiate it from non-oxidized quinoxalines. These include:
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Enhanced solubility in polar organic solvents due to the increased polarity introduced by the N-oxide group
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Higher melting point compared to the non-oxidized 3-phenylquinoxaline
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Distinctive spectroscopic properties, particularly in IR spectroscopy where the N-oxide group typically shows characteristic absorption bands in the 1250-1300 cm⁻¹ range
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Altered reactivity patterns, especially at positions adjacent to the N-oxide functionality
These properties collectively contribute to the compound's potential utility in various applications, from medicinal chemistry to materials science.
Synthesis Methodologies
Direct Oxidation Approaches
The synthesis of 3-Phenylquinoxaline 1-oxide could potentially be achieved through selective oxidation of 3-phenylquinoxaline. Based on methods described for related compounds, this approach might employ oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane under controlled conditions . The key challenge in this synthetic route lies in achieving selective mono-oxidation at the N-1 position rather than forming the 1,4-di-N-oxide or the 4-oxide isomer.
Research on related quinoxaline derivatives suggests that careful control of reaction parameters including temperature, solvent system, reagent ratios, and reaction time is crucial for achieving the desired selectivity. For instance, the synthesis of 2,3-diphenylquinoxaline derivatives involves treating the compounds with m-CPBA in dichloromethane and refluxing for specific time periods to obtain the desired N-oxide products .
Condensation-Based Approaches
An alternative synthetic strategy could involve a condensation-based approach followed by selective oxidation:
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Formation of 3-phenylquinoxaline through condensation of o-phenylenediamine with an appropriate phenyl-substituted dicarbonyl compound
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Subsequent selective N-oxidation of the resulting 3-phenylquinoxaline
This multi-step approach parallels methods described for related quinoxaline derivatives, where o-phenylenediamine derivatives are condensed with dicarbonyl compounds such as benzil to form the basic quinoxaline scaffold . The advantage of this approach lies in the potential for greater control over the substitution pattern on the quinoxaline core.
Comparative Synthesis Methods
Table 1: Potential Synthesis Methods for 3-Phenylquinoxaline 1-oxide
Biological Activities and Applications
Anti-inflammatory Properties
Anti-inflammatory activity has been documented for various quinoxaline derivatives, including sulfonamido quinoxalines . While 3-Phenylquinoxaline 1-oxide lacks the sulfonamide group, its basic structure might still contribute to anti-inflammatory properties through different mechanisms such as inhibition of inflammatory mediators or modulation of oxidative stress pathways.
The evaluation of anti-inflammatory activity in related quinoxaline derivatives typically employs methods such as the carrageenan-induced paw edema test in animal models . Similar methodologies could be applied to assess the potential anti-inflammatory properties of 3-Phenylquinoxaline 1-oxide, providing valuable insights into its pharmacological profile.
Structure-Activity Relationships
Impact of N-oxide Position
The position of the N-oxide functionality at N-1 creates a specific electronic distribution that would be expected to influence the compound's biological and chemical behavior. This positional specificity affects:
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The reactivity of various positions within the quinoxaline ring system
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Hydrogen bonding capabilities, with the N-oxide serving as a hydrogen bond acceptor
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Interactions with biological targets such as enzymes or receptors
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Metabolic stability and distribution in biological systems
Understanding these structure-activity relationships is crucial for rational design of derivatives with enhanced properties for specific applications.
Role of the Phenyl Substituent
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Electronic effects, modulating the electron density within the quinoxaline core through resonance interactions
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Steric effects, influencing molecular recognition and binding to biological targets
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Hydrophobic interactions, affecting solubility properties and membrane permeability
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Potential for further functionalization to create more complex derivatives with enhanced properties
The specific orientation of the phenyl ring relative to the quinoxaline plane would further influence these properties, with the degree of co-planarity affecting the extent of conjugation between the two aromatic systems.
Comparative Analysis with Related Compounds
Table 2: Comparative Analysis of 3-Phenylquinoxaline 1-oxide and Related Compounds
Analytical Characterization Techniques
Spectroscopic Analysis
The characterization of 3-Phenylquinoxaline 1-oxide would typically involve multiple spectroscopic techniques. Based on analytical methods used for related compounds, the following spectroscopic features would be expected:
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IR spectroscopy would reveal characteristic absorption bands for the N-oxide group (typically in the 1250-1300 cm⁻¹ range), along with aromatic C=C and C=N stretching vibrations
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¹H NMR spectroscopy would show distinctive patterns for the aromatic protons of both the quinoxaline core and the phenyl substituent, with the electronic influence of the N-oxide causing specific shifts compared to the non-oxidized analog
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¹³C NMR would provide information about the carbon framework, with characteristic shifts for the carbons adjacent to the N-oxide functionality
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Mass spectrometry would reveal the molecular ion peak and fragmentation patterns typical of N-oxide compounds, potentially including loss of oxygen during ionization
Purification and Isolation Methods
Based on approaches used for related quinoxaline derivatives, purification of 3-Phenylquinoxaline 1-oxide might involve:
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Recrystallization from appropriate solvents such as ethanol, which has been successfully used for related compounds
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Column chromatography using suitable solvent systems to separate the target compound from reaction by-products
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Monitoring of purity through thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC)
These analytical techniques collectively provide comprehensive characterization of the compound's structure and purity, essential for subsequent biological or material applications.
Future Research Directions
Synthetic Methodology Development
The development of efficient, selective methods for synthesizing 3-Phenylquinoxaline 1-oxide represents an important area for further research. Future directions might include:
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Optimization of oxidation conditions to achieve selective mono-N-oxidation at position 1
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Exploration of alternative synthetic routes that provide direct access to the target structure with improved yields
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Investigation of green chemistry approaches to reduce environmental impact, such as solvent-free reactions or the use of more environmentally benign oxidizing agents
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Application of flow chemistry methods for scalable production with better control over reaction parameters
These methodological advances would facilitate broader investigation of the compound's properties and applications.
Comprehensive Biological Evaluation
Systematic assessment of biological activities would provide valuable insights into potential applications:
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Antimicrobial screening against diverse pathogens, including resistant strains, to determine spectrum of activity
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Evaluation of anti-inflammatory properties through both in vitro and in vivo models
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Assessment of antitumor activity, particularly in hypoxic conditions where N-oxide activation might provide selective targeting
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Investigation of other potential therapeutic applications based on the compound's unique structural features
Structural Modification Studies
Exploration of structural variations could lead to derivatives with enhanced properties for specific applications:
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Introduction of various substituents on the phenyl ring to modulate electronic, steric, and physicochemical properties
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Preparation of position isomers (e.g., 2-Phenylquinoxaline 1-oxide) to investigate the importance of substitution patterns
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Development of hybrid molecules incorporating other bioactive moieties to create multifunctional compounds
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Investigation of metal complexes utilizing the N-oxide as a coordinating site
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